N,N-Dibenzyl-3-methyl-oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-3-methyl-oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-3-methyl-oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the dibenzylamine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. This can be achieved through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-3-methyl-oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of substituted oxetane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
N,N-Dibenzyl-3-methyl-oxetan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-3-methyl-oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dibenzyl-3-methyl-oxetan-3-amine include:
3-Oxetanamine: A simpler oxetane derivative with similar reactivity.
Azetidine: A four-membered nitrogen-containing ring with comparable chemical properties.
Pyrrolidine: A five-membered nitrogen-containing ring with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of both the oxetane ring and the dibenzylamine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N,N-dibenzyl-3-methyloxetan-3-amine |
InChI |
InChI=1S/C18H21NO/c1-18(14-20-15-18)19(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
YVNXDWOFKIXURV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.